3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid
Description
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 1052538-07-4) is a heterocyclic compound with a molecular formula of C₁₆H₁₈ClNO₂S and a molecular weight of 323.84 g/mol . It is commercially available as a hydrochloride salt with a purity of 97%, typically used in pharmaceutical research and development . The compound features a thiophene ring fused to a dihydroisoquinoline scaffold, connected via a propanoic acid chain.
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C16H17NO2S/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14/h1-6,11,16H,7-10H2,(H,18,19) |
InChI Key |
DIFFWUHWSWEJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative and introduce the dihydroisoquinoline moiety through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1h)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Pyridine-Substituted Analogue
Compound: 3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid (CAS: 610258-80-5)
- Molecular Formula : C₁₇H₁₈N₂O₂
- Molecular Weight : 282.34 g/mol .
- Key Differences: Replacement of the thiophene ring with a pyridin-4-yl group introduces a basic nitrogen atom, enhancing solubility in aqueous environments .
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors or GPCR modulators .
- Availability : Priced at $1,930/100 mg (97% purity) from suppliers like Shanghai Yuanye .
Sulfonyl-Containing Analogues
Compound: 2-(3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzamido)benzoic acid
- Key Features: Incorporation of a sulfonyl group (-SO₂-) increases polarity and may improve binding to targets like PPARγ/δ, as seen in multi-target agents .
Simplified Propanoic Acid Derivatives
Compound: 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 938350-35-7)
Dioxo-Modified Analogues
Compound: 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS: 75513-35-8)
Structural and Functional Comparison Table
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